![molecular formula C6H10O4 B14687071 1,4,6,10-Tetraoxaspiro[4.5]decane CAS No. 24472-05-7](/img/structure/B14687071.png)
1,4,6,10-Tetraoxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,6,10-Tetraoxaspiro[45]decane is a chemical compound with a unique spirocyclic structure It is characterized by the presence of four oxygen atoms within its molecular framework, forming a spiro[45]decane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,10-Tetraoxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. This process forms a spirocyclic acetal intermediate, which is then further reacted to introduce additional oxygen atoms into the structure. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,6,10-Tetraoxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
1,4,6,10-Tetraoxaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism by which 1,4,6,10-Tetraoxaspiro[4.5]decane exerts its effects involves interactions with molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. For example, it may interact with enzymes or receptors, modulating their activity and leading to desired biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: This compound has a similar spirocyclic structure but with fewer oxygen atoms.
1,6,9-Tri-oxaspiro[4.5]decane: Another related compound with three oxygen atoms in the spirocyclic ring.
Uniqueness
1,4,6,10-Tetraoxaspiro[4.5]decane is unique due to its four oxygen atoms, which provide distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar counterparts .
Propriétés
Numéro CAS |
24472-05-7 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
1,4,6,10-tetraoxaspiro[4.5]decane |
InChI |
InChI=1S/C6H10O4/c1-2-7-6(8-3-1)9-4-5-10-6/h1-5H2 |
Clé InChI |
MDEYWYJDVASLGB-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(OC1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


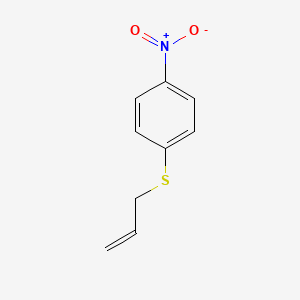
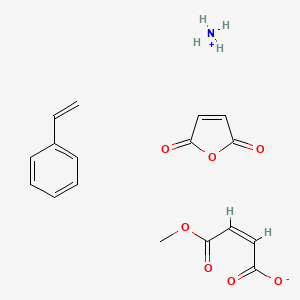
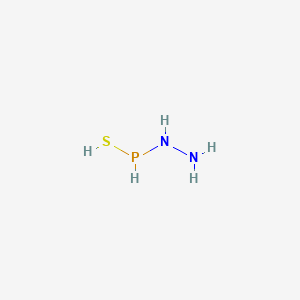
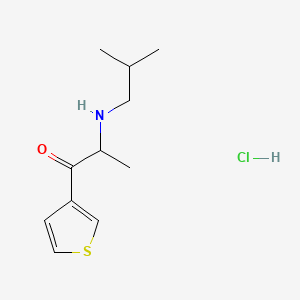
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)


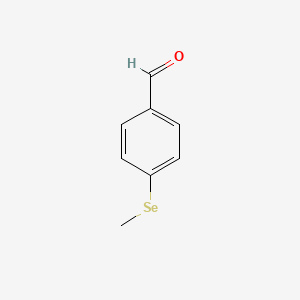
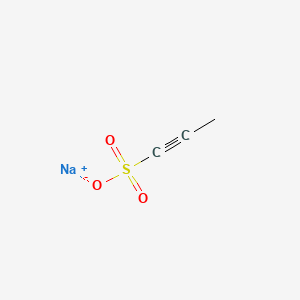
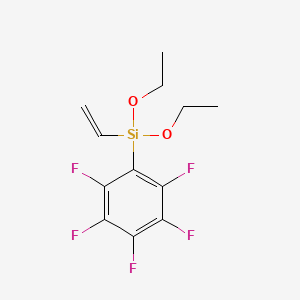
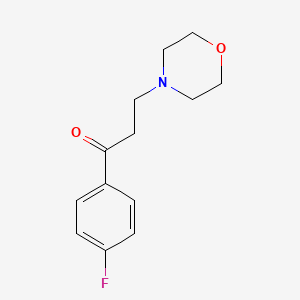
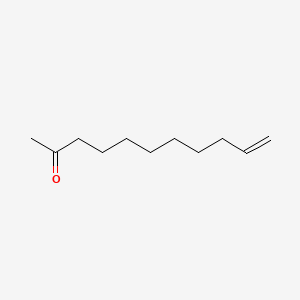
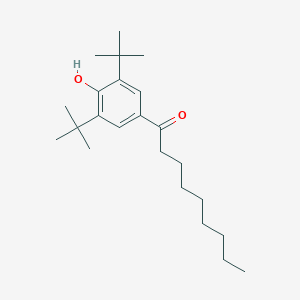
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
